SQ 29548

描述

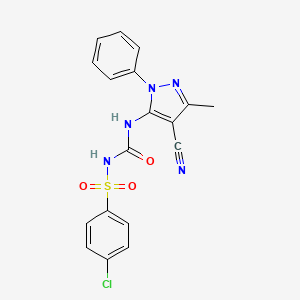

SQ 29548 是一种高度选择性的血栓烷-前列腺素受体拮抗剂。 它以其与人重组血栓烷-前列腺素受体具有高亲和力的结合能力而闻名,使其成为研究血栓烷 A2 受体介导过程的宝贵工具 。 血栓烷 A2 是花生四烯酸代谢的主要产物,在血小板聚集和平滑肌收缩中起着关键作用 .

科学研究应用

SQ 29548 具有广泛的科学研究应用:

作用机制

生化分析

Biochemical Properties

SQ 29548 interacts with the TP receptor, a G protein-coupled receptor (GPCR) that promotes thrombosis in response to the binding of the prostanoid, thromboxane A2 . This compound binds to the human recombinant TP receptor with a Ki of 4.1 nM . It inhibits the aggregation of washed human platelets induced by U-46619 with an IC50 of 0.06 µM .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce the basal activity of both wild-type TP and constitutively active mutants (CAMs) of TP in HEK293T cells . Furthermore, this compound has been found to attenuate neuroblastoma cell impairments induced by oxidative stress .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the TP receptor. It acts as an inverse agonist, reducing the basal activity of the TP receptor . This interaction leads to a decrease in platelet aggregation and contraction in smooth muscles .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown to rescue the viability of SH-SY5Y cells exposed to oxidative stress, ameliorating the intracellular reactive oxygen species (ROS) level and the expression levels of superoxide dismutase-2 (SOD2) and catalase .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in anesthetized dogs, this compound (0.2 mg/kg/h) completely inhibited the vasoconstrictor response of the left circumflex coronary artery (LCX) caused by U-46619 .

Metabolic Pathways

This compound is involved in the thromboxane A2 pathway, which is a part of the arachidonic acid metabolism . It acts as an antagonist of the TP receptor, thereby inhibiting the actions of thromboxane A2 .

Transport and Distribution

Given its role as a TP receptor antagonist, it is likely that it is distributed wherever TP receptors are present, including platelets, smooth muscle cells, and nerve cells in the brain .

Subcellular Localization

The subcellular localization of this compound is also not well-studied. As a TP receptor antagonist, it is likely to be found wherever TP receptors are localized. TP receptors, being GPCRs, are typically found in the cell membrane .

化学反应分析

SQ 29548 经历各种化学反应,包括:

氧化: 它可以在特定条件下氧化以形成不同的氧化产物。

还原: 还原反应可以改变其官能团,可能改变其活性。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂 。 从这些反应中形成的主要产物取决于所用特定条件和试剂 .

相似化合物的比较

属性

IUPAC Name |

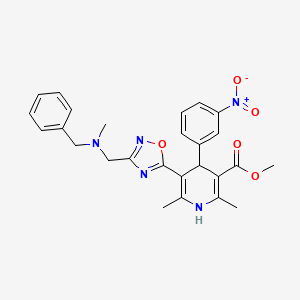

(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1-/t16-,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNDVCNWVBWHLY-YVUOLYODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873403 | |

| Record name | SQ 29548 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98672-91-4 | |

| Record name | (5Z)-7-[(1S,2R,3R,4R)-3-[[2-[(Phenylamino)carbonyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98672-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SQ 29548 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098672914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SQ 29548 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SQ29548 interact with its target, the TXA2/PGH2 receptor?

A1: SQ29548 acts as a competitive antagonist at the TXA2/PGH2 receptor. [, ] This means it binds to the receptor at the same site as TXA2 and PGH2, preventing these agonists from binding and activating the receptor. [, ]

Q2: What are the downstream effects of SQ29548 binding to the TXA2/PGH2 receptor?

A2: By blocking TXA2/PGH2 receptor activation, SQ29548 inhibits the downstream signaling pathways initiated by these agonists. These pathways typically involve G-protein activation, leading to various cellular responses like vasoconstriction, platelet aggregation, and smooth muscle cell proliferation. [, , ]

Q3: Does SQ29548 demonstrate selectivity for the TXA2/PGH2 receptor over other prostaglandin receptors?

A3: Yes, research has shown that SQ29548 exhibits high selectivity for the TXA2/PGH2 receptor. It displays significantly weaker affinity for other prostaglandin receptors, such as DP2, EP2, and EP4. [, , ]

Q4: Can SQ29548 influence the production of TXA2?

A4: While primarily a receptor antagonist, some studies suggest that SQ29548 might also indirectly modulate the production of TXA2 by affecting the expression and activity of COX-2, the enzyme responsible for TXA2 synthesis. [, ]

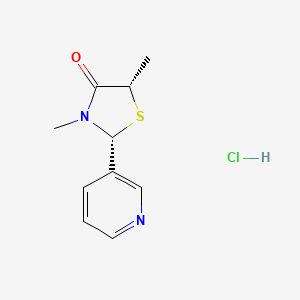

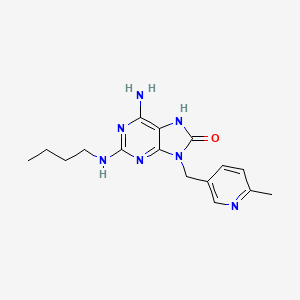

Q5: What is the molecular formula and weight of SQ29548?

A5: The molecular formula of SQ29548 is C20H25N3O4S, and its molecular weight is 403.5 g/mol. [, ]

Q6: Is there any available spectroscopic data for SQ29548?

A6: While detailed spectroscopic data might not be readily available in the provided research, standard characterization techniques like NMR and mass spectrometry have likely been employed to confirm its structure and purity during development. []

Q7: How is SQ29548 administered, and what is its typical route of elimination?

A8: Studies have employed various routes of administration for SQ29548, including intravenous, subcutaneous, and topical application, depending on the specific experimental model. [, , ] Its route of elimination is not explicitly detailed in the provided research.

Q8: Are there any known drug-drug interactions associated with SQ29548?

A8: The provided research does not delve into specific drug-drug interactions involving SQ29548.

Q9: What in vitro models have been used to study the effects of SQ29548?

A10: Researchers have utilized a variety of in vitro models, including isolated blood vessels, cultured vascular smooth muscle cells, platelets, and cell lines like BV2 microglia and SH-SY5Y neuroblastoma cells, to investigate the effects of SQ29548. [, , , , ]

Q10: In animal models, what physiological effects has SQ29548 demonstrated?

A11: In vivo studies have shown that SQ29548 can attenuate or prevent various physiological effects mediated by TXA2/PGH2 receptors. These effects include vasoconstriction, [, , ] platelet aggregation, [, , ] and inflammatory responses. [, ]

Q11: Has SQ29548 been evaluated in clinical trials?

A11: Based on the provided research, there is no mention of SQ29548 being evaluated in clinical trials.

Q12: What is the known safety profile of SQ29548?

A12: Specific toxicity data and long-term safety profiles for SQ29548 are not discussed in the provided research.

Q13: Have there been any studies investigating the impact of structural modifications on the activity of SQ29548?

A14: While the provided research primarily focuses on SQ29548, some papers explore the activity of closely related compounds and highlight the importance of specific structural features for binding affinity and selectivity. [, ]

Q14: What are the potential therapeutic applications of SQ29548 based on the research findings?

A15: The research suggests that SQ29548, by targeting the TXA2/PGH2 receptor, holds potential therapeutic applications in conditions where excessive TXA2 activity plays a role. This might include cardiovascular diseases like hypertension, [, ] thrombosis, [] and potentially inflammatory disorders. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

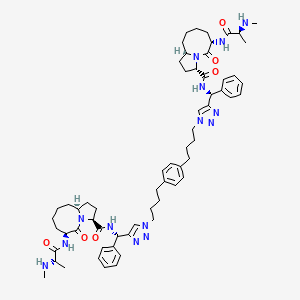

![2-[(3S,10S,13R,14R,17S)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B1681005.png)

![1-[2,6-Bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea](/img/structure/B1681024.png)